molecular formula C16H8N4S B13805530 Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline

Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline

Cat. No.: B13805530
M. Wt: 288.3 g/mol
InChI Key: QXOUBJWZRRELGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . This reaction leads to the formation of the desired heterocyclic structure through intramolecular cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline stands out due to its unique combination of benzene and thiadiazole rings, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light absorption .

Properties

Molecular Formula

C16H8N4S

Molecular Weight

288.3 g/mol

IUPAC Name

18-thia-15,17,19,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16,19-decaene

InChI

InChI=1S/C16H8N4S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)17-15-16(18-14)20-21-19-15/h1-8H

InChI Key

QXOUBJWZRRELGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NSN=C5N=C24

Origin of Product

United States

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